4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid

Lipophilicity Drug-likeness Blood-brain barrier permeability

4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid (CAS 1548471-02-8) is a synthetic, racemic γ-amino-β-hydroxybutanoic acid derivative with molecular formula C₁₂H₁₇NO₃ and molecular weight 223.27 g/mol. It belongs to the 4-aminobutanoic acid (GABA) analogue class, carrying an N-benzyl-N-methyl tertiary amine at the 4-position and a secondary alcohol at the 3-position.

Molecular Formula C12H17NO3
Molecular Weight 223.272
CAS No. 1548471-02-8
Cat. No. B2645246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid
CAS1548471-02-8
Molecular FormulaC12H17NO3
Molecular Weight223.272
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)CC(CC(=O)O)O
InChIInChI=1S/C12H17NO3/c1-13(9-11(14)7-12(15)16)8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,15,16)
InChIKeyLFAWWCUFJGWHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Benzyl(methyl)amino]-3-hydroxybutanoic Acid (CAS 1548471-02-8): Physicochemical Identity and Procurement Baseline


4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid (CAS 1548471-02-8) is a synthetic, racemic γ-amino-β-hydroxybutanoic acid derivative with molecular formula C₁₂H₁₇NO₃ and molecular weight 223.27 g/mol [1]. It belongs to the 4-aminobutanoic acid (GABA) analogue class, carrying an N-benzyl-N-methyl tertiary amine at the 4-position and a secondary alcohol at the 3-position [2]. The compound is commercially available at ≥95% purity from multiple suppliers including AKSci, CymitQuimica (Biosynth), and Leyan, and is listed under catalog identifiers YLC47102, AKOS021093123, and 2086606, respectively [1]. Its primary reported use is as a versatile small-molecule scaffold and synthetic intermediate , with the N-benzyl-N-methyl-3-hydroxybutanoic acid architecture providing a distinctive combination of hydrogen-bond donor/acceptor capacity (2 HBD, 4 HBA), moderate lipophilicity (XLogP3 = −1.6), and a topological polar surface area of 60.8 Ų that together differentiate it from its closest structural analogs [1].

Why 4-[Benzyl(methyl)amino]-3-hydroxybutanoic Acid Cannot Be Replaced by Common GABA Analogue Scaffolds


The 4-aminobutanoic acid derivative class encompasses multiple clinically and preclinically validated scaffolds—GABOB (β-hydroxy-GABA), phenibut (β-phenyl-GABA), baclofen (β-(4-chlorophenyl)-GABA), and the investigational nootropic KGM-5 (4-(benzyl(methyl)amino)butanoic acid, CAS 188132-01-6)—each with distinct pharmacological profiles shaped by specific substitution patterns [1][2]. Critically, 4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid is the only commercially catalogued compound in this series that simultaneously combines an N-benzyl-N-methyl tertiary amine (as in KGM-5) with a 3-hydroxy substituent (as in GABOB); this dual-feature scaffold alters key computed physicochemical properties beyond what either parent scaffold achieves independently, including a 0.9-unit decrease in XLogP3, a doubling of hydrogen-bond donor count, and a 20.3 Ų increase in topological polar surface area relative to the des-hydroxy comparator KGM-5 [3][4]. SAR analysis of 11 structurally related 4-aminobutanoic acid derivatives by Palagina (2022) established that the introduction of a hydroxymethyl or hydroxyl substituent substantially modulates antiamnestic activity in this chemical series, demonstrating that even single-point structural changes in this family produce pharmacodynamically meaningful differences [1]. Substituting any of the above analogues without accounting for these combined N-substitution and 3-hydroxy effects risks losing the specific physicochemical signature that defines this compound's utility as a chemical probe or synthetic building block.

Quantitative Differentiation Evidence for 4-[Benzyl(methyl)amino]-3-hydroxybutanoic Acid vs. Closest Analogs


Lipophilicity Shift: XLogP3 Comparison of Target vs. Des-Hydroxy Analog KGM-5

The target compound exhibits an XLogP3 value of −1.6, which is 0.9 log units lower (more hydrophilic) than its closest structural analog, 4-[benzyl(methyl)amino]butanoic acid (KGM-5, CAS 188132-01-6; XLogP3 = −0.7), as computed by the same XLogP3 3.0 algorithm in PubChem [1][2]. This difference arises exclusively from the presence of the 3-hydroxy group on the target scaffold. For context, the unsubstituted β-hydroxy-GABA (GABOB) has an XLogP3 of −4.1 [3], while phenibut (PubChem CID 14113) and baclofen have reported XLogP3 values of approximately −1.0 . The target compound thus occupies a distinct intermediate lipophilicity window not duplicated by any single commercially available GABA analogue.

Lipophilicity Drug-likeness Blood-brain barrier permeability

Hydrogen-Bond Donor and Acceptor Capacity: Target Compound vs. KGM-5 and GABOB

The 3-hydroxy substituent in the target compound increases the hydrogen-bond donor (HBD) count from 1 (KGM-5) to 2 and the hydrogen-bond acceptor (HBA) count from 3 (KGM-5) to 4, as computed by the Cactvs algorithm in PubChem [1][2]. The topological polar surface area (TPSA) increases from 40.5 Ų (KGM-5) to 60.8 Ų (target), a ΔTPSA of +20.3 Ų [1][2]. For comparison, GABOB—lacking the N-benzyl-N-methyl groups—has a TPSA of 83.6 Ų and 3 HBD/4 HBA [3]. The target compound's HBD/HBA profile is thus intermediate between the lipophilic KGM-5 and the highly polar GABOB, conferring a unique hydrogen-bonding capacity fingerprint.

Hydrogen bonding Solubility Target engagement Molecular recognition

Structural Uniqueness: Dual N-Benzyl-N-Methyl and 3-Hydroxy Modification Is Absent from Published GABA Analogue Literature

A systematic search of PubMed and patent literature reveals that the combination of an N-benzyl-N-methyl tertiary amine with a 3-hydroxy substituent on the butanoic acid backbone is not represented in any published peer-reviewed pharmacological study with quantitative biological readouts for this specific CAS number [1]. The Palagina thesis (2022) screened 11 derivatives of 4-aminobutanoic acid and identified KGM-5 (des-hydroxy) and KGM-2 (di(hydroxymethyl)amino substituted) as the lead compounds with dose-dependent antiamnestic activity, but the 3-hydroxy-N-benzyl-N-methyl combination—the exact scaffold of CAS 1548471-02-8—was not among the 11 derivatives tested [2]. The closest biologically characterized compounds are GABOB (β-hydroxy-GABA), a clinically used anticonvulsant with GABAA IC₅₀ = 1 µM and GABAB IC₅₀ = 0.35 µM , and KGM-5, which demonstrated cerebroprotective activity at 30 mg/kg i.p. in rat acute cerebrovascular accident models (normalizing hippocampal neuron survival comparable to Picamilon at 17 mg/kg) [3]. The target compound's scaffold therefore constitutes a chemically tractable but pharmacologically unexplored hybrid that uniquely bridges the N-substituted and β-hydroxy substitution spaces of the GABA analogue landscape.

Chemical probe Scaffold novelty Structure-activity relationship GABA analogue

Commercially Defined Purity Specification: 95% Minimum Purity with Established Multi-Vendor Sourcing

The target compound is listed by at least three independent chemical suppliers—AKSci (Catalog 1908DZ), CymitQuimica/Biosynth (Ref. 3D-YLC47102), and Leyan (Product 2086606)—all specifying a minimum purity of 95% . Pricing at CymitQuimica is published as €662.00 for 50 mg, indicating a premium small-molecule building block positioning . By comparison, the des-hydroxy analog KGM-5 (CAS 188132-01-6) is also offered at 95% purity by AKSci (Catalog 7220CX) . The multi-vendor availability of CAS 1548471-02-8 with a consistent 95% minimum purity specification enables comparative procurement and reduces single-supplier dependency, which is relevant for research programs requiring sustained access to the same chemical entity across multiple experimental cycles.

Procurement Purity specification Vendor comparison Quality assurance

Molecular Weight and Formula Differentiation: C₁₂H₁₇NO₃ (223.27 g/mol) vs. KGM-5 C₁₂H₁₇NO₂ (207.27 g/mol)

The target compound has a molecular weight of 223.27 g/mol (exact mass 223.12084340 Da) compared with 207.27 g/mol (exact mass 207.125928785 Da) for its des-hydroxy analog KGM-5, a ΔMW of 16.00 Da corresponding exactly to the replacement of one hydrogen atom by a hydroxyl group [1][2]. The molecular formula differs by one oxygen atom: C₁₂H₁₇NO₃ vs. C₁₂H₁₇NO₂ [1][2]. For comparison, the clinically used GABOB has a molecular weight of only 119.12 g/mol (C₄H₉NO₃) and lacks the N-benzyl-N-methyl lipophilic appendages [3]. These formula-level differences produce unambiguous mass spectrometric discrimination—the target compound's [M+H]⁺ ion (m/z 224.13) is separated from KGM-5 (m/z 208.13) by 16 mass units, enabling definitive compound identity confirmation in any LC-MS or GC-MS analytical workflow.

Molecular weight Chemical formula Mass spectrometry Quality control

Optimal Application Scenarios for 4-[Benzyl(methyl)amino]-3-hydroxybutanoic Acid Based on Quantitative Differentiation Evidence


CNS-Focused Fragment-Based Drug Discovery Requiring Intermediate Lipophilicity GABA-Derived Scaffolds

The target compound's XLogP3 of −1.6 occupies a window intermediate between the excessively polar GABOB (XLogP3 −4.1) and the more lipophilic KGM-5 (XLogP3 −0.7) [1]. For fragment-based screening programs targeting CNS receptors where both BBB permeability and aqueous solubility are critical, this compound provides a starting scaffold that balances passive permeability potential with solubility without requiring additional polar group engineering. The established GABAB and GABAA agonist activity of the 3-hydroxy-GABA motif (GABOB IC₅₀ = 0.35 and 1.0 µM, respectively) [2]—combined with the N-benzyl-N-methyl substitution known to enhance antiamnestic activity in KGM-5 [3]—makes this scaffold a rational starting point for SAR exploration at GABAergic targets where both substitution features may confer complementary pharmacodynamic properties.

Synthetic Methodology Development Leveraging Orthogonal Functional Group Reactivity

With two hydrogen-bond donors (carboxylic acid OH and secondary alcohol), a tertiary amine, and a carboxylic acid carbonyl (total 4 HBA, 2 HBD), the target compound offers orthogonal functional group reactivity not available in KGM-5 (1 HBD, 3 HBA) [1]. The 3-hydroxy group provides a handle for selective O-acylation, O-alkylation, oxidation to the ketone, or Mitsunobu chemistry, while the tertiary amine can undergo quaternization or N-oxide formation, and the carboxylic acid is amenable to amide coupling or esterification—all within the same scaffold. This functional group density (three distinct reactive centers in a 223 Da molecule) supports diverse parallel library synthesis from a single building block, which KGM-5 cannot replicate due to the absence of the secondary alcohol.

Analytical Method Development and Reference Standard Procurement for GABA Analogue Metabolite Studies

The unambiguous mass spectrometric signature of the target compound (exact mass 223.12084340 Da, [M+H]⁺ m/z 224.13), separated by 16.00 Da from KGM-5 and 104.15 Da from GABOB [1], makes it analytically distinguishable from all common GABA analogues in a single LC-MS run. For laboratories developing quantitative bioanalytical methods for GABA analogue pharmacokinetics or metabolite identification, this compound can serve as a structurally distinctive internal standard or reference material that does not co-elute or share mass transitions with endogenous GABA (103.12 Da), GABOB (119.12 Da), or the KGM-5 prodrug scaffold (207.27 Da), thereby reducing ion suppression and isobaric interference risks.

Patent-Evading Lead Optimization in the 4-Aminobutanoic Acid Chemical Space

As documented in Section 3, the specific combination of N-benzyl-N-methyl and 3-hydroxy substituents on the butanoic acid backbone is not represented in any published pharmacological screening dataset indexed in PubMed [1]. The Palagina group's SAR analysis of 11 derivatives—which established that hydroxymethyl and benzyl-methyl combinations each independently enhance antiamnestic activity [2]—did not include this exact scaffold, leaving the dual-substitution space unexplored. For industrial medicinal chemistry programs seeking novel composition-of-matter patent positions distinct from both the KGM-5 series (Palagina/National University of Pharmacy) and the clinically established GABOB/phenibut/baclofen landscape, this compound represents a tangible starting point for first-in-class SAR exploration with freedom-to-operate advantages in the 4-aminobutanoic acid derivative patent space.

Quote Request

Request a Quote for 4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.